molecular formula C17H13ClFN3O2S B11040900 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11040900
M. Wt: 377.8 g/mol
InChI Key: FSZAFQRWCPVYCD-UHFFFAOYSA-N
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Description

2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-fluoroaniline with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific combination of functional groups and ring structure.

Properties

Molecular Formula

C17H13ClFN3O2S

Molecular Weight

377.8 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C17H13ClFN3O2S/c18-12-8-11(6-7-13(12)19)21-17-22-15(23)9-14(25-17)16(24)20-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,20,24)(H,21,22,23)

InChI Key

FSZAFQRWCPVYCD-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC(=C(C=C2)F)Cl)NC1=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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